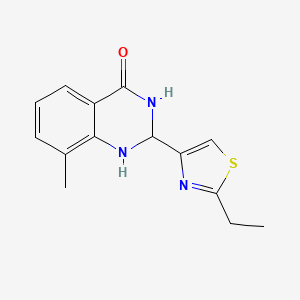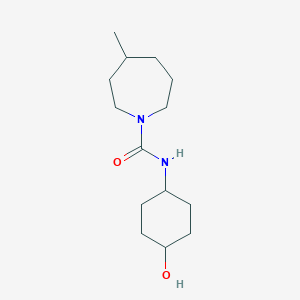
1-Butan-2-yl-3-(5-cyano-2-methylphenyl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butan-2-yl-3-(5-cyano-2-methylphenyl)-1-methylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a cyano group and a methylphenyl moiety, suggests potential utility in specialized chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butan-2-yl-3-(5-cyano-2-methylphenyl)-1-methylurea typically involves the reaction of an appropriate isocyanate with a substituted amine. The reaction conditions often include:
Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Butan-2-yl-3-(5-cyano-2-methylphenyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceuticals.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the production of specialized materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-3-(5-cyano-2-methylphenyl)-1-methylurea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the aromatic ring could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-(4-cyano-2-methylphenyl)-1-methylurea: Similar structure with a different substitution pattern on the aromatic ring.
1-Butan-2-yl-3-(5-cyano-2-ethylphenyl)-1-methylurea: Similar structure with an ethyl group instead of a methyl group on the aromatic ring.
Uniqueness
1-Butan-2-yl-3-(5-cyano-2-methylphenyl)-1-methylurea is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain chemical syntheses or applications where specific structural features are required.
Properties
IUPAC Name |
1-butan-2-yl-3-(5-cyano-2-methylphenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-5-11(3)17(4)14(18)16-13-8-12(9-15)7-6-10(13)2/h6-8,11H,5H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNACJKRDMKDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)C(=O)NC1=C(C=CC(=C1)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6897275.png)


![N-[3-(azetidine-1-carbonyl)phenyl]propanamide](/img/structure/B6897296.png)


![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-3-(2-hydroxyphenyl)propan-1-one](/img/structure/B6897311.png)

![2,4-difluoro-N-[1-(furan-2-yl)ethyl]-6-hydroxy-N-methylbenzamide](/img/structure/B6897323.png)




